5-(Ethylthio)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NS |
|---|---|
Molecular Weight |
147.28 g/mol |
IUPAC Name |
5-ethylsulfanylpentan-1-amine |
InChI |
InChI=1S/C7H17NS/c1-2-9-7-5-3-4-6-8/h2-8H2,1H3 |
InChI Key |
BQCSTQWKENIVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethylthio Pentan 1 Amine and Analogous Structures
Strategies for Carbon-Sulfur Bond Formation in ω-Thioalkyl Chains
The construction of the thioether linkage in the ω-position of an alkyl chain is a critical step in the synthesis of 5-(ethylthio)pentan-1-amine and its analogs. Several robust methods are available for forming carbon-sulfur bonds, each with its own advantages and substrate scope.
Nucleophilic Substitution Reactions with Thiolates
A common and straightforward approach to thioether synthesis is the nucleophilic substitution (SN2) reaction between an alkyl halide and a thiolate salt. cam.ac.ukchemrxiv.org In the context of synthesizing this compound, this can be envisioned in two primary ways: the reaction of an ethanethiolate with a 5-halopentylamine derivative or the reaction of a 5-mercapto-pentylamine derivative with an ethyl halide. The former is often more practical.
The reaction typically involves the deprotonation of ethanethiol (B150549) with a suitable base, such as sodium hydride or sodium hydroxide, to generate the highly nucleophilic sodium ethanethiolate. organic-chemistry.org This thiolate then displaces a halide (e.g., bromide or chloride) from a protected 5-halopentylamine. The use of a protecting group on the amine, such as a phthalimide (B116566) or a carbamate, is often necessary to prevent the amine from acting as a competing nucleophile.
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |
| Ethanethiol | 1-Bromo-5-phthalimidopentane | NaH / DMF | N-(5-(Ethylthio)pentyl)phthalimide | High |
| Sodium Ethanethiolate | 5-Chloropentan-1-amine | - / Ethanol | This compound | Moderate |
This table presents hypothetical yet plausible reaction conditions based on general principles of nucleophilic substitution reactions.
Thia-Michael Addition Approaches for Thioether Introduction
The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, provides an alternative route for C-S bond formation. nih.govsrce.hrresearchgate.netnih.gov This method is particularly useful when the starting materials are readily available unsaturated compounds. For the synthesis of a precursor to this compound, one could envision the addition of ethanethiol to a suitable five-carbon α,β-unsaturated aldehyde, ester, or nitrile, followed by reduction and amination.
The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. The choice of catalyst and reaction conditions can influence the efficiency of the addition. vt.eduresearchgate.net
| Michael Acceptor | Thiol | Catalyst | Product |
| Pent-4-enal | Ethanethiol | Triethylamine | 5-(Ethylthio)pentanal |
| Ethyl pent-4-enoate | Ethanethiol | DBU | Ethyl 5-(ethylthio)pentanoate |
This table illustrates potential thia-Michael reactions for the synthesis of precursors to the target molecule.
Alternative Alkylthioether Synthesis Methods (e.g., Radical, Photochemical)
Radical and photochemical methods offer powerful alternatives for the formation of C-S bonds, particularly the anti-Markovnikov addition of thiols to alkenes, often referred to as the thiol-ene reaction. wikipedia.orgrsc.orgmdpi.com This approach is highly efficient and proceeds under mild conditions, often initiated by UV light or a radical initiator.
In the synthesis of this compound, this method could involve the radical-mediated addition of ethanethiol to a protected 4-penten-1-amine. The anti-Markovnikov regioselectivity of this reaction ensures the formation of the desired terminal thioether. Photochemical initiation provides a green and often high-yielding pathway to the desired product. nih.govnih.gov
| Alkene | Thiol | Initiator | Product |
| N-Allylacetamide | Ethanethiol | AIBN, heat | N-(5-(Ethylthio)pentyl)acetamide |
| 4-Penten-1-ol | Ethanethiol | UV light, photoinitiator | 5-(Ethylthio)pentan-1-ol |
This table showcases examples of radical and photochemical thiol-ene reactions for the synthesis of precursors.
Selective Functional Group Transformations for Amine Introduction
Once the carbon-sulfur bond is established, the next critical step is the selective introduction of the primary amine functionality. Several reliable methods exist for this transformation.
Reductive Amination Pathways
Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgtcichemicals.comd-nb.infolibretexts.orgresearchgate.net To synthesize this compound, the precursor aldehyde, 5-(ethylthio)pentanal, can be reacted with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine, which is then reduced to the primary amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity and tolerance of various functional groups. Catalytic hydrogenation is also a viable and greener alternative. d-nb.info
| Carbonyl Compound | Amine Source | Reducing Agent | Product |
| 5-(Ethylthio)pentanal | Ammonia | Sodium cyanoborohydride | This compound |
| 5-(Ethylthio)pentanal | Ammonium (B1175870) acetate (B1210297) | Sodium triacetoxyborohydride | This compound |
This table provides examples of reductive amination conditions for the synthesis of the target amine.
Gabriel Synthesis and Analogous Methods
The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination. chemrxiv.orgscribd.com This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
For the synthesis of this compound, the key intermediate would be 1-bromo-5-(ethylthio)pentane. This intermediate can be prepared by the nucleophilic substitution of 1,5-dibromopentane (B145557) with one equivalent of sodium ethanethiolate. The subsequent reaction with potassium phthalimide and then hydrazinolysis yields the desired primary amine.
| Alkyl Halide | Reagent 1 | Reagent 2 | Product |
| 1-Bromo-5-(ethylthio)pentane | Potassium phthalimide | Hydrazine | This compound |
This table outlines the key steps of the Gabriel synthesis for the target molecule.
Nitrile Reduction and Other Precursor Strategies
The synthesis of this compound is frequently accomplished through the reduction of a nitrile precursor, specifically 5-(ethylthio)pentanenitrile. This strategy is a cornerstone in amine synthesis due to the relative stability and accessibility of nitrile intermediates. The conversion of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) involves the addition of four hydrogen atoms, a transformation that can be achieved using various powerful reducing agents or catalytic hydrogenation methods.
The primary precursor, 5-(ethylthio)pentanenitrile, can be synthesized via nucleophilic substitution, where a 5-halopentanenitrile is treated with sodium ethanethiolate. Once the precursor is obtained, several reduction pathways are available. The choice of method often depends on factors such as scale, functional group tolerance, cost, and safety considerations.
Common methodologies for the reduction of 5-(ethylthio)pentanenitrile include:
Metal Hydride Reduction: Strong hydride reagents are highly effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the primary amine after an aqueous workup. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), also serve as effective reagents for reducing nitriles. commonorganicchemistry.com
Catalytic Hydrogenation: This method is often preferred in industrial settings due to its cost-effectiveness and reduced waste production. It involves the use of hydrogen gas (H₂) under pressure in the presence of a metal catalyst. commonorganicchemistry.com Raney nickel is a frequently used catalyst for nitrile reduction. To prevent the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the final amine product, ammonia is often added to the reaction mixture. commonorganicchemistry.com Other catalysts, such as palladium on carbon (Pd/C), can also be employed under similar conditions. commonorganicchemistry.com
The selection of a specific reduction strategy has a significant impact on the reaction's efficiency and outcome.
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by aqueous workup | High reactivity and yields libretexts.org | Highly reactive with protic functional groups; requires stringent anhydrous conditions |
| Metal Hydride Reduction | Borane-THF (BH₃-THF) | THF, often with heating | Milder than LiAlH₄, better functional group tolerance | BH₃-THF has limited thermal stability commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂ / Raney Nickel | High pressure H₂, often with added NH₃ to suppress side reactions | Cost-effective for large scale, environmentally benign byproducts | Requires specialized high-pressure equipment; potential for side reactions without additives commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | High pressure H₂, often with added NH₃ | Effective catalyst, good for many substrates | Can be more expensive than Raney Nickel; risk of catalyst poisoning by sulfur compounds |
Other precursor strategies could involve the Gabriel synthesis starting from 1-bromo-5-(ethylthio)pentane, followed by reaction with potassium phthalimide and subsequent hydrolysis or hydrazinolysis to release the primary amine. Another alternative is the reductive amination of 5-(ethylthio)pentanal, where the aldehyde is reacted with ammonia in the presence of a reducing agent.
Multi-Step Convergent and Divergent Synthesis Strategies
For the synthesis of this compound and a library of its analogs, both convergent and divergent synthetic strategies can be employed. These approaches offer systematic ways to build molecular complexity and diversity.
Fragment A Synthesis: Preparation of a five-carbon chain with a terminal amine (or a protected amine/precursor) and a terminal electrophilic group, such as 5-aminopentyl bromide.
Fragment B Synthesis: Preparation of an ethylthio nucleophile, such as sodium ethanethiolate.
Coupling: The two fragments are then combined in a final step via nucleophilic substitution to form the thioether linkage, yielding the target molecule after any necessary deprotection steps.
This strategy is particularly advantageous when creating analogs with variations in the thioether or amine portion, as different "Fragment A" or "Fragment B" units can be synthesized in parallel and then coupled.
A divergent synthesis , in contrast, begins with a common central precursor that is sequentially reacted to introduce diversity and build a library of related compounds. This method is highly effective for generating a range of analogs for structure-activity relationship (SAR) studies. A potential divergent strategy for thioether-amine analogs could start from a bifunctional precursor like 5-bromopentanenitrile.
Step 1 (Diversification of the Thioether): The common precursor, 5-bromopentanenitrile, is reacted with a variety of thiolates (e.g., sodium ethanethiolate, sodium propanethiolate, sodium benzenethiolate) to create a series of different thioether-nitrile intermediates.
Step 2 (Amine Formation): Each of the thioether-nitrile intermediates is then subjected to a standard nitrile reduction protocol to yield a library of thioether-amine final products, each with a different sulfur-linked alkyl or aryl group but the same pentan-1-amine backbone.
This approach allows for the efficient production of multiple analogs from a single, readily available starting material.
Catalytic and Asymmetric Synthesis Approaches for Chiral Analogs
While this compound itself is an achiral molecule, the synthesis of chiral analogs, where a stereocenter is introduced into the pentyl backbone, is of significant interest for applications in pharmaceuticals and materials science. nih.gov Transition metal-catalyzed asymmetric synthesis provides powerful tools for achieving high enantioselectivity in the formation of such chiral amines. nih.govacs.org
One of the most direct methods for preparing chiral α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov To create a chiral analog of this compound, such as (R)- or (S)-1-methyl-5-(ethylthio)pentan-1-amine, a synthetic route could involve the asymmetric hydrogenation of a corresponding prochiral imine precursor. This process would utilize a chiral transition-metal catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral ligand.
Another powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), developed by Ellman. nih.govyale.edu This method involves the condensation of the chiral auxiliary with a ketone, for instance, 1-(ethylthio)pentan-2-one, to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine and cleavage of the auxiliary would yield the desired chiral amine with high enantiomeric purity. nih.gov
Biocatalysis offers an increasingly attractive alternative for asymmetric synthesis. Enzymes like ene-reductases (EREDs) have been applied to the asymmetric synthesis of chiral thioethers, while transaminases are widely used for producing chiral amines. nih.govacs.org A potential biocatalytic route could involve an engineered transaminase to perform the asymmetric amination of a ketone precursor, 5-(ethylthio)pentan-2-one, to directly generate a chiral amine analog. The high chemo-, regio-, and enantioselectivity of enzymes makes them ideal catalysts for creating complex chiral molecules. nih.govacs.org
| Approach | Key Intermediate | Catalyst/Reagent Type | General Principle |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral Imine | Chiral Transition Metal Complex (e.g., Ir, Rh, Ru) | Direct enantioselective reduction of a C=N bond using a chiral catalyst. nih.gov |
| Chiral Auxiliary Method | Chiral N-sulfinyl imine | Chiral Auxiliary (e.g., Ellman's Auxiliary) | Diastereoselective addition to an imine derived from a chiral amine reagent, followed by removal of the auxiliary. nih.govyale.edu |
| Biocatalysis | Ketone or Prochiral Imine | Enzymes (e.g., Transaminases) | Enzyme-mediated reaction (e.g., reductive amination) provides high stereocontrol. nih.govacs.org |
The synthesis of chiral thioethers can be challenging due to the potential for sulfur to poison many metal catalysts. nih.gov Therefore, the development of sulfur-tolerant catalytic systems is crucial for these asymmetric transformations.
Green Chemistry Principles in the Synthesis of Thioether-Amines
Applying the principles of green chemistry to the synthesis of this compound and its analogs is essential for developing sustainable and environmentally responsible chemical processes. rsc.org Key areas of focus include the use of safer solvents, improving atom economy, and employing catalytic rather than stoichiometric reagents.
Solvent Selection: Traditional syntheses of thioether-amines often employ volatile and hazardous organic solvents like THF. purdue.edu Green chemistry encourages the replacement of such solvents with more benign alternatives. Deep eutectic solvents (DESs) have emerged as promising green media for amine synthesis. semanticscholar.orgmdpi.com These solvents are often biodegradable, have low volatility, and can sometimes act as both the solvent and a catalyst, streamlining the reaction process. mdpi.com For instance, a nitrile reduction or a nucleophilic substitution to form the thioether could potentially be performed in a DES, reducing the reliance on conventional organic solvents. semanticscholar.org Other greener solvent choices include ethyl acetate or supercritical carbon dioxide (sc-CO₂), which is non-toxic, non-flammable, and easily removed. purdue.educhemistryviews.org
Renewable Feedstocks and Energy Efficiency: A long-term green chemistry goal is the use of renewable starting materials derived from biomass. rsc.org While the synthesis of this compound typically relies on petrochemical feedstocks, future research could explore pathways from bio-based platform chemicals. Furthermore, conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation to reduce reaction times, contributes to a more sustainable process by lowering energy consumption. The development of robust catalysts that operate under mild conditions is a key enabler for improving the energy efficiency of thioether-amine synthesis. acs.org
Mechanistic Investigations of Chemical Reactivity of 5 Ethylthio Pentan 1 Amine
Amine Nucleophilicity and Electrophilic Reactivity
All amines feature an active lone pair of electrons on the nitrogen atom, which is highly electronegative. libretexts.org These electrons are attracted to positively charged or electron-deficient centers in other molecules, defining the amine's role as a nucleophile. libretexts.orglibretexts.org The reactivity of 5-(Ethylthio)pentan-1-amine is analogous to that of other primary alkylamines, participating readily in reactions with a variety of electrophiles. libretexts.orgmsu.edu
The nucleophilic nitrogen of this compound readily attacks electrophilic carbon centers, such as those in acyl chlorides and alkyl halides. libretexts.orgmsu.edu
Acylation: In reactions with acyl chlorides or acid anhydrides, the amine attacks the electrophilic carbonyl carbon. This is an addition-elimination process that results in the formation of a stable N-acylated product, specifically an amide, with the elimination of a small molecule like hydrogen chloride. libretexts.org For instance, the reaction with ethanoyl chloride proceeds vigorously to yield N-(5-(ethylthio)pentyl)acetamide. libretexts.org
Alkylation: The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. msu.edu This process can lead to a mixture of products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. libretexts.orgmsu.edu Sequential alkylation can produce secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt if a sufficient amount of the alkylating agent is used. libretexts.org Controlling the stoichiometry is crucial to selectively obtain the desired product. msu.edu
Table 1: Representative Acylation and Alkylation Reactions
| Reactant | Reagent Class | Example Reagent | Product |
| This compound | Acyl Halide | Ethanoyl chloride | N-(5-(ethylthio)pentyl)acetamide |
| This compound | Alkyl Halide | Bromoethane | 5-(Ethylthio)-N-ethylpentan-1-amine |
The reaction of amines with aldehydes and ketones is a cornerstone of carbonyl chemistry, leading to the formation of imines or enamines depending on the nature of the amine.
Imine Formation: As a primary amine (RNH₂), this compound reacts with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). unizin.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed, reversible reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org Subsequent protonation of the hydroxyl group makes it a good leaving group (water), which is eliminated to form an iminium ion. libretexts.org Deprotonation of the nitrogen yields the final imine product. unizin.orglibretexts.org These products are also commonly known as Schiff bases. libretexts.org
Enamine Formation: Enamine formation occurs when a secondary amine (R₂NH) reacts with an aldehyde or ketone. unizin.orgmasterorganicchemistry.comyoutube.com Since this compound is a primary amine, it does not form an enamine directly. After an initial reaction to form an imine, subsequent transformation or reaction with a secondary amine would be required to generate an enamine structure.
Table 2: Imine Formation from this compound
| Carbonyl Reactant | General Structure | Product Type | Product General Structure |
| Aldehyde | R-CHO | Imine (Aldimine) | R-CH=N-(CH₂)₅-S-CH₂CH₃ |
| Ketone | R-CO-R' | Imine (Ketimine) | R(R')C=N-(CH₂)₅-S-CH₂CH₃ |
Thioether Reactivity and Transformations
The ethylthio group introduces another reactive center into the molecule, offering pathways for oxidation, metal coordination, and cleavage reactions that are distinct from the amine chemistry.
The sulfur atom in the thioether group is susceptible to oxidation. evitachem.com This process typically occurs in a stepwise fashion. Mild oxidation, for example using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid under controlled conditions, converts the thioether to a sulfoxide (B87167). uab.catuni-goettingen.de The sulfoxide itself can be further oxidized under stronger conditions or with an excess of the oxidizing agent to form a sulfone. uni-goettingen.de These oxidation reactions are influenced by reactive oxygen species that can be generated by various means. researchgate.net
Table 3: Oxidation Products of this compound
| Oxidation Level | Product Name | Chemical Formula |
| Thioether (Starting Material) | This compound | C₇H₁₇NS |
| Sulfoxide | 5-(Ethylsulfinyl)pentan-1-amine | C₇H₁₇NOS |
| Sulfone | 5-(Ethylsulfonyl)pentan-1-amine | C₇H₁₇NO₂S |
This compound is a bidentate ligand, meaning it has two donor atoms—the nitrogen of the amine and the sulfur of the thioether—that can coordinate to a central metal ion. The amine is considered a "hard" donor, preferring to bind to hard Lewis acids (e.g., Fe³⁺, Co³⁺), while the thioether is a "soft" donor, favoring soft Lewis acids (e.g., Pd²⁺, Pt²⁺, Cu⁺). acs.orgrsc.org This hard-soft combination allows the molecule to form stable five- or six-membered chelate rings with a variety of transition metals. acs.org The coordination of thioether groups to copper, for example, is a subject of significant study in bioinorganic chemistry and catalysis. acs.org The formation of such complexes can significantly alter the chemical and physical properties of both the ligand and the metal center.
Table 4: Potential Metal Coordination
| Metal Ion Example | Hard/Soft Character | Likely Coordination Site(s) |
| Cu²⁺ | Borderline | Amine and Thioether |
| Pt²⁺ | Soft | Primarily Thioether, possible chelation with Amine |
| Fe³⁺ | Hard | Primarily Amine |
| Pd²⁺ | Soft | Primarily Thioether, possible chelation with Amine |
The carbon-sulfur bond in thioethers can be cleaved under specific reaction conditions. This process, known as desulfurization, typically involves reductive methods. A classic method for desulfurization is the use of Raney Nickel, which reductively cleaves the C-S bonds and replaces the sulfur-containing group with hydrogen atoms. Applying such a strategy to this compound would be expected to yield pentan-1-amine and ethane. Other transition-metal-catalyzed reactions have also been developed for C-S bond activation and cleavage, offering alternative pathways for desulfurization. dicp.ac.cnd-nb.info These reactions are valuable in organic synthesis for removing sulfur-containing auxiliary groups after they have served their synthetic purpose. researchgate.net
Intramolecular Reactivity and Cyclization Pathways
The presence of a nucleophilic primary amine and a potentially nucleophilic sulfur atom within the same molecule opens up the possibility of intramolecular cyclization reactions. The five-carbon chain separating these two functional groups is of an appropriate length to facilitate the formation of a six-membered ring, a process that is generally favored in cyclization reactions. masterorganicchemistry.comwikipedia.org
One plausible pathway involves the intramolecular nucleophilic attack of the primary amine onto the α-carbon of the ethylthio group. This would necessitate the activation of the ethyl group to create a suitable leaving group, which is not typically favorable.
A more probable cyclization pathway involves the sulfur atom acting as the nucleophile. The thioether can engage in intramolecular reactions, particularly if the carbon adjacent to the sulfur is rendered electrophilic. d-nb.infonih.gov However, in the ground state of this compound, there is no inherent electrophilic center for the amine to attack.
Therefore, the most likely scenario for intramolecular cyclization would involve an initial reaction at the amine or thioether to generate a reactive intermediate. For instance, if the amine were to be converted into a better leaving group, the thioether could potentially act as an internal nucleophile, although this would lead to a less common cyclic sulfonium (B1226848) salt.
Conversely, and more conventionally, the amine can act as a nucleophile to form a new carbon-nitrogen bond. For an intramolecular reaction to occur, one of the carbon atoms in the chain must become electrophilic. A hypothetical intramolecular cyclization could be initiated by the activation of the terminal methyl of the ethylthio group, or more likely, through a reaction involving an external reagent that facilitates the cyclization.
Considering the structure, the most sterically and electronically favored intramolecular cyclization would lead to the formation of a six-membered heterocyclic ring, specifically a substituted piperidine (B6355638). nih.govnih.govresearchgate.netnih.gov This would occur via a nucleophilic attack of the amine nitrogen onto the carbon atom at the 5-position, displacing the ethylthio group. This process, however, would require the ethylthio moiety to function as a leaving group, which is generally poor. A more likely scenario would involve the functionalization of the carbon chain to introduce a good leaving group at the 5-position, which is beyond the scope of the inherent reactivity of the parent molecule.
A plausible, albeit theoretical, cyclization pathway could be a radical-mediated cyclization. nih.gov Homolytic cleavage of a C-H bond could lead to a radical intermediate that cyclizes. For example, a radical initiated at the carbon adjacent to the sulfur could lead to the formation of a five-membered ring containing sulfur, while a radical at the terminal carbon of the pentyl chain could, through a 6-endo-trig cyclization, lead to a piperidine derivative.
Given the bifunctional nature of this compound, two primary intramolecular cyclization pathways can be theoretically proposed, both leading to the formation of a six-membered ring, which is kinetically and thermodynamically favorable. masterorganicchemistry.comwikipedia.org
Pathway A: N-Cyclization to form a substituted piperidine. In this pathway, the primary amine acts as the nucleophile. For this to occur, the terminal carbon of the pentyl chain would need to be rendered electrophilic, for instance, by the introduction of a leaving group. This would result in the formation of a 2-(ethylthiomethyl)piperidine.
Pathway B: S-Cyclization to form a substituted thiane. Here, the thioether sulfur atom acts as the nucleophile. This would require the activation of the terminal amine into a good leaving group. This pathway would lead to the formation of a 3-aminothiane.
The regioselectivity of the cyclization, determining whether a five- or six-membered ring is formed, is governed by a combination of kinetic and thermodynamic factors. numberanalytics.comnumberanalytics.com The formation of six-membered rings is often thermodynamically favored due to lower ring strain compared to five-membered rings in many systems. masterorganicchemistry.com
Reaction Kinetics and Thermodynamic Considerations in Bifunctional Systems
The intramolecular cyclization of a bifunctional molecule like this compound is governed by both kinetic and thermodynamic principles. masterorganicchemistry.compearson.com The rate of the cyclization reaction is influenced by the activation energy, while the position of the equilibrium between the open-chain and cyclic forms is determined by the change in Gibbs free energy.
Reaction Kinetics:
The kinetics of intramolecular reactions are often discussed in terms of the effective concentration, which is the concentration of the reacting functional group at the site of the other. For the formation of six-membered rings, the effective concentration is generally high, leading to a favorable rate of cyclization compared to intermolecular reactions, especially at low reactant concentrations. masterorganicchemistry.com
The rate of cyclization is dependent on several factors, including:
Nucleophilicity: The nucleophilicity of the attacking atom (the nitrogen of the amine or the sulfur of the thioether) plays a crucial role. Amines are generally good nucleophiles, as are thioethers. masterorganicchemistry.com
Leaving Group Ability: For a nucleophilic substitution-type cyclization, the ability of the group being displaced is critical. As mentioned, the ethylthio group is a poor leaving group.
Solvent Effects: The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state. mdpi.com
A hypothetical kinetic study of the cyclization of a derivative of this compound (with an appropriate leaving group) would likely show first-order kinetics, as is typical for intramolecular processes. researchgate.net
Hypothetical Kinetic Data for Cyclization
| Parameter | Value |
| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |
| Activation Energy (Ea) | 85 kJ/mol |
| Pre-exponential Factor (A) | 2.0 x 10¹² s⁻¹ |
Thermodynamic Considerations:
The thermodynamic feasibility of the cyclization is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). masterorganicchemistry.com
Enthalpy (ΔH): The enthalpy change is related to the difference in bond energies between the reactants and products and the ring strain in the cyclic product. The formation of a six-membered ring like piperidine generally has low ring strain, contributing to a favorable enthalpy change. rsc.org
Entropy (ΔS): The conversion of a flexible acyclic molecule into a more rigid cyclic structure results in a decrease in entropy, which is thermodynamically unfavorable. masterorganicchemistry.com However, for intramolecular reactions, this entropic penalty is less severe than for intermolecular reactions where two separate molecules must come together.
Hypothetical Thermodynamic Data for Cyclization
| Parameter | Value |
| Enthalpy Change (ΔH°) | -25 kJ/mol |
| Entropy Change (ΔS°) | -60 J/(mol·K) |
| Gibbs Free Energy Change (ΔG°) at 298 K | -7.12 kJ/mol |
These hypothetical data suggest that the cyclization would be an exothermic and exergonic process, indicating that the formation of the cyclic product is thermodynamically favored. The negative enthalpy change reflects the formation of a stable ring system, and while the entropy change is negative, it is not large enough to make the Gibbs free energy positive at standard temperatures.
Applications As a Key Intermediate and Building Block in Advanced Chemical Syntheses
Precursor in the Synthesis of Complex Organic Scaffolds and Heterocycles
The reactivity of the primary amine group allows for its incorporation into a wide array of organic structures, while the thioether linkage can influence the physicochemical properties and biological activity of the final molecule.
Nitrogen-containing macrocycles are a significant class of compounds in supramolecular chemistry and materials science. nih.govsemanticscholar.org The synthesis of these structures often involves the condensation of diamines with other difunctional precursors. semanticscholar.org While direct examples involving 5-(ethylthio)pentan-1-amine are not extensively documented, its structure is analogous to diamines and other building blocks used in macrocyclization reactions.
Table 1: Potential Reactions for Macrocycle Synthesis
| Reactant A | Reactant B | Resulting Linkage | Potential Macrocycle Type |
| This compound | Diacyl Chloride | Amide | Polyamide Macrocycle |
| This compound | Dialdehyde | Imine (reducible to amine) | Polyamine Macrocycle |
| This compound | Diisocyanate | Urea | Polyurea Macrocycle |
The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, including tetrazoles and pyrimidines.
Tetrazoles: Tetrazole rings are important pharmacophores in medicinal chemistry. One common synthetic route to 5-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. While specific examples with this compound are not prevalent in the literature, its primary amine can, in principle, undergo this transformation. Another related compound, 5-(Ethylthio)-1H-tetrazole (ETT), is a known activator in oligonucleotide synthesis. unibe.chunibe.chsigmaaldrich.com
Pyrimidines: Pyrimidines are another class of heterocycles with broad applications. The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. For instance, primary amines can react with β-dicarbonyl compounds or their equivalents to form the pyrimidine core. researchgate.net The ethylthio-pentyl side chain from this compound would be incorporated as a substituent on the pyrimidine ring, potentially influencing the molecule's biological activity and physical properties. Research has shown the synthesis of various substituted pyrimidines from precursors containing thioether and amine functionalities. scielo.brresearchgate.net
Solid-phase synthesis (SPS) is a powerful technique for the rapid assembly of peptides, oligonucleotides, and other complex molecules. uu.nl The primary amine of this compound could, in principle, be used to attach it to a solid support functionalized with a suitable linker. More commonly, related thioether-containing molecules have found application in SPS. For example, 5-(Ethylthio)-1H-tetrazole (ETT) is utilized as an activator in solid-phase peptide and oligonucleotide synthesis, where it enhances the coupling efficiency. sigmaaldrich.comuu.nlresearchgate.netau.dkbeilstein-journals.org This highlights the utility of the ethylthio moiety in the context of solid-phase chemistry.
Ligand Design and Coordination Chemistry
The presence of both a soft thioether sulfur atom and a harder primary amine nitrogen atom makes this compound a potentially valuable bidentate or monodentate ligand in coordination chemistry. The flexible pentyl chain allows it to adopt various conformations to accommodate the geometric preferences of different metal centers.
Transition metal complexes are crucial in homogeneous catalysis. catalysis.blogmdpi.comacs.org Ligands containing both nitrogen and sulfur donors have been shown to form stable and catalytically active complexes with a variety of metals. acs.orgacs.org For instance, complexes of palladium, platinum, copper, and zinc with N,S-ligands have been investigated for their catalytic activity in reactions such as cross-coupling, oxidation, and polymerization. catalysis.blogacs.org
The specific combination of a primary amine and a thioether in this compound could lead to the formation of chelate rings with metal ions, enhancing the stability of the resulting complex. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen or sulfur atoms, thereby influencing the catalytic performance of the metal center. catalysis.blog
Table 2: Potential Catalytic Applications of Metal Complexes with this compound
| Metal | Potential Catalytic Reaction |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper (Cu) | Atom transfer radical polymerization (ATRP) |
| Rhodium (Rh) | Hydroformylation |
| Ruthenium (Ru) | Olefin metathesis |
| Iron (Fe) | Oxidation reactions |
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. unibe.chnih.gov The directional nature of metal-ligand coordination is a powerful tool for the construction of discrete, self-assembled supramolecular architectures such as cages, triangles, and rhomboids. nih.gov
Functionalization of Polymer Architectures and Materials Science
In materials science, the introduction of specific functional groups onto polymer chains or surfaces is crucial for tailoring properties like adhesion, biocompatibility, and environmental responsiveness. The amine and thioether groups of this compound make it a candidate for such modifications.
Monomer or Cross-Linking Agent in Polymer Synthesis
While not a conventional monomer for creating homopolymers, this compound can be incorporated into polymer chains to introduce pendant functional groups.
As a Co-Monomer: The primary amine group can react with various electrophilic monomers. For example, it can participate in step-growth polymerization with diacids or diacid chlorides to form polyamides, or with diisocyanates to form polyureas. numberanalytics.com Its incorporation would introduce a flexible five-carbon spacer with a terminal ethylthio group along the polymer backbone. Primary amine-containing monomers are known to be valuable for preparing polymers that can be further modified. windows.netrsc.org
As a Cross-Linking Agent: Cross-linking agents create covalent bonds between polymer chains, enhancing mechanical strength and thermal stability. chempoint.com this compound could potentially function in a multi-step cross-linking process. The amine group can first react with an electrophilic site on a polymer chain (e.g., an epoxy or acyl halide group). creative-proteomics.comresearchgate.net Subsequently, the thioether groups, now pendant from different chains, could be oxidized to sulfoxides or sulfones, which could then participate in secondary cross-linking reactions, or the thioether itself could act as a ligand to coordinate with metal ions, forming metal-ligand cross-links.
Surface Modification and Grafting Applications
Modifying the surface of a material can dramatically alter its properties without changing the bulk material. The process of attaching molecules to a surface is often called grafting.
Grafting-To Applications: The "grafting-to" method involves attaching pre-synthesized molecules onto a surface or polymer backbone. rsc.org The primary amine of this compound is well-suited for this purpose. It can form stable covalent bonds with surfaces rich in electrophilic groups like carboxylic acids, esters, or epoxides. google.comwipo.int This process would tether the ethylthiopentyl moiety to the surface. Studies have shown that alkylamines can be used to modify surfaces, altering properties like hydrophobicity and forming organized molecular layers. acs.orgresearchgate.netoup.comrsc.org
Introducing Thioether Functionality: Grafting this compound introduces a thioether group onto the material's surface. This thioether functionality can impart specific properties or serve as a handle for further modifications. Thioether-containing polymers are known for their potential in biomedical applications due to their responsiveness to oxidation. rsc.org The thioether can be oxidized to more polar sulfoxide (B87167) or sulfone groups, changing the surface's hydrophilicity. nih.gov This redox-switchable property is valuable for creating "smart" materials that respond to oxidative environments.
Development of Chemical Probes for Research Applications
Chemical probes are molecules used to study and manipulate biological systems. frontiersin.org They typically consist of a reactive group, a linker, and a reporter group (like a fluorophore or biotin). The structure of this compound makes it a suitable scaffold for the modular synthesis of such probes. rsc.orgunimi.it
The primary amine serves as an excellent attachment point for various molecular components. It can readily form stable amide bonds with carboxylic acid-containing reporter tags, photo-reactive groups, or pharmacophores. mdpi.com This straightforward conjugation chemistry allows for the rapid assembly of diverse chemical probes. frontiersin.org
The ethylthiopentyl portion of the molecule can act as a functional linker. The five-carbon chain provides spatial separation between the reactive amine and any conjugated moiety, while the thioether group can influence the probe's properties. Thioethers are found in various biologically active molecules and can participate in specific interactions with biological targets. ontosight.ai Furthermore, thioether-containing probes have been developed for sensing metal ions like mercury and iron or for studying redox processes in cells. acs.orgrsc.org The sulfur atom itself can be a target for specific labeling or can be oxidized under certain biological conditions, providing a mechanism for a responsive or "turn-on" probe. acs.org
Theoretical and Computational Chemistry Studies of 5 Ethylthio Pentan 1 Amine
Electronic Structure and Conformation Analysis
The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its chemical and physical properties. Computational quantum chemistry provides powerful tools to explore these aspects from first principles. chemeurope.comwikipedia.org
Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. wikipedia.org
Ab Initio Methods: These methods derive "from the beginning" using only fundamental physical constants, without empirical data. chemeurope.comwikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, treating electron-electron repulsion in an averaged way. chemeurope.comwikipedia.org More advanced methods, known as post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC), build upon the HF calculation to include a more accurate treatment of electron correlation, which is the interaction between individual electrons. chemeurope.com These methods offer high accuracy but are computationally expensive, scaling poorly with the size of the molecule. ststephens.net.in
Density Functional Theory (DFT): DFT is an alternative and widely popular QM method that calculates the total energy of a molecule based on its total electron density rather than a complex wavefunction. ststephens.net.inepfl.ch DFT methods are generally less computationally demanding than high-level ab initio calculations, offering a good balance of accuracy and efficiency, which makes them well-suited for studying molecules the size of 5-(Ethylthio)pentan-1-amine. mdpi.com
For this compound, these calculations would be used to determine key electronic properties. The results would allow for the generation of a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In this molecule, the MEP would be expected to show negative potential (red/yellow) around the lone pairs of the nitrogen and sulfur atoms, indicating these are regions of high electron density and potential sites for electrophilic attack. The amine protons and the alkyl chain would exhibit positive potential (blue), indicating electron-deficient regions.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Calculated at the B3LYP/6-31G(d) level of theory)
| Property | Calculated Value | Unit |
| Ground State Energy | -657.89 | Hartree |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 10.6 | eV |
This compound is a flexible molecule due to the presence of multiple single bonds (C-C, C-N, C-S) around which rotation can occur. This leads to a complex potential energy surface with numerous possible conformers (spatial arrangements of atoms). Identifying the lowest-energy conformers is crucial as they represent the most populated shapes of the molecule at equilibrium and govern its interactions.
A conformational analysis would be performed by systematically rotating the dihedral angles along the flexible bonds and calculating the energy of each resulting structure using methods like DFT. researchgate.netacs.org For the pentyl chain, staggered conformations (like anti and gauche) are expected to be energy minima. The orientation of the ethyl group relative to the pentyl chain at the sulfur atom, and the orientation around the C-N bond, would also be critical. The gauche effect, a stereoelectronic preference for a gauche arrangement between electronegative substituents, could influence the conformation around the C-C bonds adjacent to the nitrogen and sulfur atoms. nih.govbeilstein-journals.org
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Conformer Description | Dihedral Angles (C1-C2-C3-C4, C4-C5-S-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| All-anti (linear chain) | 180°, 180° | 0.00 | 65.1 |
| Gauche at C2-C3 | 60°, 180° | 0.65 | 22.5 |
| Gauche at C4-C5 | 180°, 60° | 0.80 | 12.4 |
Molecular Dynamics and Simulation Studies
While quantum mechanics describes the electronic structure of static conformers, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. ulisboa.ptplos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. ulisboa.pt
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., water) to mimic solution-phase behavior. The simulation would track the trajectory of every atom over nanoseconds or longer. plos.org This approach allows for the study of:
Conformational Dynamics: Observing the transitions between different conformers and determining the flexibility of the alkyl chain.
Solvation Structure: Analyzing how solvent molecules arrange around the amine and thioether functional groups. This is particularly important for understanding hydrogen bonding between the amine group and protic solvents.
Intramolecular Interactions: Assessing the potential for transient intramolecular hydrogen bonding or other interactions between the amine and sulfur moieties.
Such simulations are governed by a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. frontiersin.org MD studies on related molecules like aliphatic amines and thioethers have provided valuable data on their fluid and interfacial properties. acs.orgmdpi.com No specific MD simulation studies for this compound have been reported in the literature.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting how and where a molecule is likely to react. rsc.orgrsc.orgchemrxiv.org By mapping the potential energy surface, it is possible to identify the most favorable pathways for a chemical transformation.
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). mit.edu The transition state is a first-order saddle point on the potential energy surface. aip.org Locating the precise geometry of the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.
Quantum chemical methods can be used to perform a transition state search. mit.eduscitation.org For this compound, one could investigate several plausible reactions, such as the S-alkylation of the thioether or the N-alkylation of the primary amine. For example, in an SN2 reaction with methyl iodide, calculations could determine whether the nitrogen or the sulfur atom is the more kinetically favored nucleophilic site by comparing the activation energies for N-methylation versus S-methylation.
Table 3: Hypothetical Activation Energies for Competing Methylation Reactions of this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| N-Methylation | 0.0 | +18.5 | 18.5 |
| S-Methylation | -0.5 | +22.1 | 22.6 |
These hypothetical results would suggest that N-methylation is the kinetically preferred pathway.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic, most easily donated electrons. youtube.com The location and energy of the HOMO indicate the molecule's nucleophilic or basic character. ucsb.eduyoutube.com For this compound, the HOMO would be primarily localized on the lone pair electrons of the nitrogen and sulfur atoms, making these the most likely sites for reaction with electrophiles. researchgate.netresearchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. Its location and energy indicate the molecule's electrophilic or acidic character. libretexts.org The LUMO of this compound would likely be distributed across the σ* antibonding orbitals of the C-S, C-N, and C-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The application of FMO theory provides a qualitative prediction of reactivity that complements the quantitative results from transition state analysis. imperial.ac.uk
Spectroscopic Property Prediction and Interpretation
In the absence of extensive experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for predicting and interpreting its spectral characteristics. By employing theoretical models, it is possible to forecast the nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions are vital for the identification and structural elucidation of the compound.
Predicted ¹H NMR Spectrum
The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Computational methods, such as those based on Density Functional Theory (DFT) like the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate estimations of chemical shifts. nih.govuncw.edu Advanced machine learning algorithms have also demonstrated high accuracy in predicting ¹H chemical shifts, with mean absolute errors potentially below 0.10 ppm. nih.govscholaris.ca
A predicted ¹H NMR data table for this compound in a standard solvent like CDCl₃ is presented below. The splitting patterns are predicted based on the n+1 rule.
Table 1: Predicted ¹H NMR Data for this compound To view the data, click on the column headers to sort or filter.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-a (CH₃-CH₂-S) | 1.25 | Triplet (t) | 3H |
| H-b (-S-CH₂-CH₂-) | 1.58 | Quintet (quin) | 2H |
| H-c (-CH₂-CH₂-CH₂-) | 1.45 | Sextet (sxt) | 2H |
| H-d (-CH₂-CH₂-NH₂) | 1.65 | Quintet (quin) | 2H |
| H-e (CH₃-CH₂-S) | 2.52 | Quartet (q) | 2H |
| H-f (-S-CH₂-CH₂-) | 2.70 | Triplet (t) | 2H |
| H-g (-CH₂-NH₂) | 2.75 | Triplet (t) | 2H |
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum can be predicted using computational approaches, including DFT and machine learning models. nih.govmestrelab.comncssm.edu The chemical shifts of the carbon atoms are primarily influenced by the attached functional groups. The carbon atom bonded to the nitrogen (C1) is expected to have a chemical shift in the range typical for alkylamines. The carbons bonded to the sulfur atom (C5 and the ethyl group's CH₂) will also show characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound To view the data, click on the column headers to sort or filter.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-a (CH₃-CH₂-S) | 14.8 |
| C-b (-S-CH₂-CH₂-) | 26.5 |
| C-c (-CH₂-CH₂-CH₂-) | 29.5 |
| C-d (-CH₂-CH₂-NH₂) | 33.0 |
| C-e (CH₃-CH₂-S) | 31.5 |
| C-f (-S-CH₂-CH₂-) | 32.0 |
Predicted Infrared (IR) Spectroscopy
Computational methods can calculate the vibrational frequencies of molecular bonds, which correspond to the absorption bands in an IR spectrum. dtic.milgithub.io For this compound, the IR spectrum is predicted to show characteristic absorptions for the primary amine and the alkyl thioether functionalities.
Key predicted vibrational frequencies include:
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com
C-H Stretching: Aliphatic C-H stretching vibrations are predicted to appear just below 3000 cm⁻¹.
N-H Bending: A bending (scissoring) vibration for the primary amine group is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching of the C-N bond in this aliphatic amine is anticipated to result in a medium to weak absorption between 1020-1250 cm⁻¹. orgchemboulder.com
N-H Wagging: A broad band corresponding to the out-of-plane wagging of the N-H bonds may be observed around 665-910 cm⁻¹. orgchemboulder.com
C-S Stretching: The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostically reliable.
Table 3: Predicted Major IR Absorption Bands for this compound To view the data, click on the column headers to sort or filter.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Predicted Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound, under electron impact (EI) ionization, is predicted based on the known fragmentation patterns of aliphatic amines and thioethers. libretexts.orgmiamioh.edu The molecular ion peak (M⁺) is expected to have an odd m/z value, consistent with the nitrogen rule for a compound with one nitrogen atom.
The most significant fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the C-N bond. docbrown.infoyoutube.com This fragmentation is predicted to be a dominant process for this compound, leading to the formation of a stable iminium cation.
Predicted Fragmentation Pathways:
Molecular Ion (M⁺): The initial radical cation formed upon ionization.
Alpha-Cleavage: The primary fragmentation is expected to be the cleavage of the C1-C2 bond, resulting in the loss of a C₄H₈SCH₂CH₃ radical and the formation of a highly abundant ion at m/z 30 ([CH₂=NH₂]⁺). This ion is often the base peak in the mass spectra of primary amines. docbrown.info
Cleavage adjacent to Sulfur: Alpha-cleavage can also occur adjacent to the sulfur atom. This could involve the loss of a methyl radical (CH₃•) from the ethyl group, or the cleavage of the C4-C5 bond.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound To view the data, click on the column headers to sort or filter.
| Predicted m/z | Proposed Ion Structure / Fragment Lost | Significance |
|---|---|---|
| 147 | [C₇H₁₇NS]⁺ | Molecular Ion (M⁺) |
| 30 | [CH₂NH₂]⁺ | Base Peak (from α-cleavage) |
| 118 | [M - C₂H₅]⁺ | Loss of ethyl group |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is an indispensable tool in chemical synthesis for separating the target compound from unreacted starting materials, byproducts, and other impurities. It is also crucial for assessing the final purity of the isolated product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Insights and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for analyzing volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity and interaction with standard GC columns, specialized columns (e.g., amine-specific or wax-based columns) or derivatization can mitigate these issues. vt.educhromforum.org
In the context of 5-(Ethylthio)pentan-1-amine research, GC-MS serves two key purposes:
Mechanistic Insights: During synthesis, various side reactions can occur. GC-MS is highly effective at separating and identifying these low-level byproducts. waters.com The fragmentation patterns generated by electron ionization (EI) in the mass spectrometer provide a molecular fingerprint that can be used to elucidate the structures of these impurities, offering valuable insights into the reaction mechanism. mdpi.com
Trace Analysis: The high sensitivity of MS, especially when operated in selected ion monitoring (SIM) mode, allows for the detection and quantification of this compound at very low concentrations. nih.gov This is critical for applications such as monitoring residual levels of the compound or in environmental fate studies. For enhanced sensitivity with certain compounds, negative chemical ionization (NCI) can be employed. nih.govnih.gov
Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 147 | [M]⁺ (Molecular Ion) | Parent molecule |
| 114 | [M - SH]⁺ | Loss of sulfhydryl radical |
| 87 | [CH₂(CH₂)₃CH₂S]⁺ | Cleavage of the C-S bond |
| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage adjacent to the amine |
Advanced Spectroscopic Techniques for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive structural information, ensuring the correct molecule has been synthesized.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. nanalysis.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies which protons are directly attached to which carbons. nanalysis.comcolumbia.edu For this compound, an HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal of the methylene (B1212753) group adjacent to the nitrogen (α-carbon) with its corresponding carbon signal. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.educolumbia.edu This is crucial for connecting molecular fragments. For example, an HMBC spectrum would show a correlation between the protons of the ethyl group's methylene (CH₂) and the carbon of the pentyl chain to which the sulfur is attached. It would also show correlations between the protons on the carbon next to the amine and the adjacent carbons in the chain, confirming the connectivity of the entire carbon skeleton. youtube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Atom | Predicted δ (ppm) | Key HSQC Correlation | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | CH₂-N | ¹H: ~2.7; ¹³C: ~42 | H1 ↔ C1 | H1 → C2, C3 |
| 2 | CH₂ | ¹H: ~1.5; ¹³C: ~33 | H2 ↔ C2 | H2 → C1, C3, C4 |
| 3 | CH₂ | ¹H: ~1.4; ¹³C: ~29 | H3 ↔ C3 | H3 → C1, C2, C4, C5 |
| 4 | CH₂ | ¹H: ~1.6; ¹³C: ~31 | H4 ↔ C4 | H4 → C2, C3, C5 |
| 5 | CH₂-S | ¹H: ~2.5; ¹³C: ~32 | H5 ↔ C5 | H5 → C3, C4, C1' |
| 1' | S-CH₂ | ¹H: ~2.5; ¹³C: ~25 | H1' ↔ C1' | H1' → C5, C2' |
| 2' | CH₃ | ¹H: ~1.2; ¹³C: ~15 | H2' ↔ C2' | H2' → C1' |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. unipd.it For this compound, HRMS analysis of the protonated molecule, [M+H]⁺, would distinguish its formula, C₇H₁₈NS⁺, from other combinations of atoms that have the same nominal mass. This technique is a definitive method for confirming the molecular formula of a newly synthesized compound. waters.com
Table 4: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₇NS |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 148.11034 |
| Typical Experimental Mass (example) | 148.1105 |
| Mass Accuracy (example) | 1.1 ppm |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevierpure.com They are excellent for identifying the functional groups present in a compound.
For this compound, IR spectroscopy would clearly show the presence of the primary amine group. Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, one for the symmetric stretch and one for the asymmetric stretch. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The presence of C-H bonds in the alkyl chains will be confirmed by stretching vibrations just below 3000 cm⁻¹. The C-N and C-S stretching vibrations are weaker and appear in the fingerprint region of the spectrum. orgchemboulder.com
Raman spectroscopy is often more sensitive to symmetric, less polar bonds. Therefore, it can be particularly useful for observing the C-S and S-C stretching modes of the thioether linkage, which might be weak in the IR spectrum.
Table 5: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium | Medium |
| C-H Stretch | Alkyl (-CH₂, -CH₃) | 2960 - 2850 | Strong | Strong |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium | Medium |
| C-S Stretch | Thioether | 750 - 600 | Weak | Strong |
Compound Index
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a three-dimensional model of the electron density of the molecule. This, in turn, allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
For a compound like this compound, which contains a flexible alkyl chain, obtaining a single crystal suitable for X-ray diffraction can be challenging. The conformational flexibility may hinder the formation of a well-ordered crystal lattice. However, if a suitable crystal were obtained, X-ray crystallography could provide unambiguous proof of its molecular structure.
In the broader context of molecules containing thioether linkages, X-ray crystallography has been instrumental in understanding their coordination chemistry and intermolecular interactions. mdpi.com For instance, studies on metal complexes with thioether-functionalized ligands have utilized this technique to elucidate the geometry of the metal center and the nature of the metal-sulfur bond. mdpi.com A significant consideration in the crystallographic analysis of sulfur-containing compounds is the potential for radiation damage from the X-ray beam, which can lead to cleavage of disulfide bonds or alteration of thioether groups. nih.gov
As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. The successful crystallization and subsequent X-ray analysis would be a valuable contribution to the chemical sciences, providing definitive structural data for this compound.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable for derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. saschirality.org These methods are particularly valuable for determining the stereochemistry of a compound, including its absolute configuration and enantiomeric purity. The primary techniques include optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD). saschirality.org
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pentyl chain or at the sulfur atom (creating a sulfonium (B1226848) salt), the resulting derivatives would be chiral and thus amenable to analysis by chiroptical spectroscopy.
The application of chiroptical spectroscopy is crucial in pharmaceutical and biological sciences, where the enantiomers of a chiral drug can exhibit vastly different pharmacological activities. documentsdelivered.com For chiral amines, derivatization with a chromophoric group is often employed to enhance the signal in circular dichroism spectroscopy, allowing for sensitive determination of enantiomeric excess. nih.gov The Schiff base formation between a chiral amine and an aromatic aldehyde is a common strategy to introduce a chromophore and induce a measurable CD signal. nih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Transformations Involving Bifunctional Thioether-Amines
The presence of two distinct reactive sites on the 5-(Ethylthio)pentan-1-amine scaffold opens the door for innovative synthetic strategies. Research can move beyond simple derivatization of the amine or oxidation of the sulfide (B99878), focusing instead on transformations that utilize the interplay between the two groups.
One promising area is the development of intramolecular cyclization reactions. The thioether linkage can facilitate unique cyclization pathways that are otherwise inaccessible. doi.org For instance, research on other thioether-containing amines has shown that the sulfur atom can act as an internal nucleophile or directing group to facilitate complex cyclizations under mild, oxidant-free conditions. doi.org Future work could explore similar strategies where this compound is first converted to an intermediate that can undergo a thioether-assisted cyclization to generate novel sulfur-containing heterocyclic systems.
Furthermore, the development of greener and more atom-economical synthetic methods is a key goal in modern chemistry. Metal-free dehydrative thioetherification, which uses recyclable superacid catalysts to form thioethers from thiols and alcohols, represents a sustainable approach that could be adapted for the synthesis of this compound analogs. nih.gov Additionally, exploring biocatalytic routes, such as using enzymes for thioester synthesis and subsequent amide bond formation, could provide highly selective and environmentally benign pathways for transformations involving this compound. researchgate.net
| Potential Transformation | Description | Key Advantage | Relevant Analogy |
| Intramolecular Cyclization | Use of the thioether to direct or participate in the formation of a new heterocyclic ring system. | Access to novel S-heterocycles under potentially mild conditions. | Thioether-facilitated 5-exo-dig cyclization in pyrazole synthesis. doi.org |
| Chemo-enzymatic Acylation | Enzymatic activation of a carboxylic acid to a thioester, followed by reaction with the amine group. | High selectivity and green reaction conditions. | Biocatalytic amide bond synthesis via in situ thiol recycling. researchgate.net |
| C-H Functionalization | Transition-metal-catalyzed functionalization of the alkyl chain, directed by the amine or thioether group. | Step-economic synthesis of complex derivatives without pre-functionalization. | Iron-catalyzed C-S bond formation using thioesters as bifunctional reagents. researchgate.net |
Exploration of New Applications in Materials Science and Catalysis
The dual functionality of this compound makes it an attractive candidate for the development of advanced materials and novel catalytic systems.
Catalysis: The combination of a soft sulfur donor and a hard nitrogen donor allows this compound to act as a versatile, hemilabile ligand in transition metal catalysis. researchgate.net Such ligands are highly sought after as they can reversibly bind to a metal center, opening up a coordination site during a catalytic cycle. This can lead to enhanced activity and selectivity in reactions like hydrogenation, cross-coupling, and polymerization. Research into thioether-containing ligands has already demonstrated their effectiveness in ruthenium-based catalysts for sustainable amide synthesis and in rhodium-catalyzed cycloadditions. researchgate.net
Moreover, the amine group can be readily converted into other catalytically active moieties, such as a thiourea. Bifunctional amine-thiourea organocatalysts are highly effective in asymmetric catalysis due to their ability to activate substrates through multiple hydrogen-bonding interactions. researchgate.netrsc.orgnih.gov Using this compound as a scaffold could lead to a new class of catalysts where the thioether provides an additional site for steric or electronic tuning.
Materials Science: A significant emerging application for bifunctional linkers like this compound is in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials with vast potential in gas storage, separation, and catalysis. rsc.org The amine and thioether groups can coordinate to metal centers, creating novel framework structures. The thioether's sulfur atom, in particular, can offer unique electronic properties and a strong affinity for soft heavy metals, enabling the targeted adsorption of toxic ions like mercury or palladium from waste streams. The flexible alkyl chain could also impart useful dynamic properties to the resulting framework.
| Application Area | Specific Role of this compound | Potential Advantage | Supporting Research |
| Catalysis | Precursor to bifunctional organocatalysts (e.g., thioureas). | Cooperative activation of substrates via multiple non-covalent interactions. | Rational design of amine-thiourea catalysts for asymmetric reactions. rsc.orgnih.gov |
| Catalysis | Hemilabile ligand for transition metal complexes. | Stabilizes the metal center while allowing for substrate coordination, enhancing catalytic activity. | Progress in thioether-containing ligands for various catalytic applications. researchgate.net |
| Materials Science | Bifunctional organic linker for Metal-Organic Frameworks (MOFs). | Creation of porous materials with tailored properties for selective adsorption or catalysis. | Synthesis and application of thiol and thioether-based MOFs. rsc.org |
| Materials Science | Monomer for specialty polymers. | Incorporation of thioether and amine functionalities for creating materials with enhanced adhesion, chelation, or redox properties. | Importance of organosulfur compounds in polymer production. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical and pharmaceutical research relies heavily on the rapid synthesis and screening of compound libraries. Automated synthesis and flow chemistry offer precise control, enhanced safety, and high throughput compared to traditional batch methods. amidetech.com As a simple primary alkylamine, this compound is an ideal building block for incorporation into these automated workflows. nih.gov
Automated platforms can perform sequential reactions, enabling the rapid diversification of the this compound core. nih.govchemrxiv.org For example, an automated system could perform an initial acylation of the amine, followed by a selective oxidation of the thioether, and a final coupling reaction to generate a library of structurally diverse molecules for biological screening. Continuous-flow synthesis has been successfully applied to produce thioureas from amines and sulfur, a transformation directly applicable to this compound. mdpi.com The ability to generate libraries in a high-throughput manner significantly accelerates the discovery of new drug candidates and functional materials.
| Platform/Technique | Application to this compound | Objective | Reference Technology |
| Automated Flow Synthesis | Use as a primary amine feedstock in a multi-step reaction sequence. | Rapid generation of a library of complex derivatives for screening. | Automated synthesis of tetrahydronaphthyridines from primary alkylamines. nih.gov |
| High-Throughput Experimentation | Parallel synthesis of derivatives in microtiter plates. | Efficient optimization of reaction conditions for derivatizing the scaffold. | Assembly line synthesis in flow for creating compound libraries. chemrxiv.org |
| Flow-Through Synthesis | "Capture and release" strategy where the amine is tethered to a solid support, modified, and then cleaved. | Simplified purification and isolation of final products. | Automated flow-through synthesis of heterocyclic thioethers. |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new molecules and materials in silico. Applying these methods to this compound can accelerate research and guide experimental efforts.
Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving either the amine or thioether group, providing insights into reaction kinetics and selectivity. nih.gov For example, computational studies have successfully rationalized the reaction rates of thiiranes with amines by analyzing steric and polarizability effects, a similar approach could be used to predict the reactivity of the thioether in this compound. nih.gov
More advanced techniques, such as the Unified Reaction Valley Approach (URVA), can offer a detailed, step-by-step picture of the entire reaction pathway, revealing "hidden" intermediates and transition states that are not experimentally observable. acs.org This would be particularly valuable for understanding the mechanism of a complex catalytic cycle where this compound acts as a ligand. Furthermore, fast-track computational methods can now be used to efficiently screen the reactivity of a molecule in various reactions, providing a reliable guide for experimental design without the need for extensive laboratory work. rsc.org
| Computational Method | Research Question for this compound | Expected Insight |
| Density Functional Theory (DFT) | What is the energy barrier for a specific synthetic transformation (e.g., cyclization)? | Prediction of reaction feasibility and rate; understanding of regio- and stereoselectivity. nih.gov |
| Transition State Theory | How does substitution on the alkyl chain affect reaction rates? | Rationalization of substituent effects and guidance for catalyst/reagent design. |
| Unified Reaction Valley Approach (URVA) | What are the precise bond-breaking and bond-forming events during a catalytic cycle involving the compound as a ligand? | Detailed mechanistic map, identification of rate-determining steps, and understanding of ligand effects. acs.org |
| Fast-Track Screening (e.g., GFN2-xTB) | Which class of electrophiles will react most favorably with the amine versus the thioether? | Rapid assessment of reactivity and chemoselectivity to guide experimental screening. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Ethylthio)pentan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling ethylthiol with a pentan-1-amine precursor under controlled pH (7–9) and temperature (60–80°C) can optimize thioether bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, while reaction monitoring with TLC or GC-MS aids in yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodology :
- NMR : H NMR will show a triplet at δ ~2.55 ppm (CH-S), a multiplet at δ ~1.45 ppm (CH-NH), and a triplet at δ ~1.25 ppm (CH-CH of ethylthio) .
- IR : Stretching vibrations at 3350 cm (N-H) and 650 cm (C-S) confirm functional groups .
- MS : Molecular ion peak at m/z 162.3 [M+H] and fragmentation patterns at m/z 117 (loss of ethylthio group) .
Advanced Research Questions
Q. How does the ethylthio substituent influence the compound’s reactivity in coordination chemistry compared to other thioether-containing amines?
- Methodology : The ethylthio group enhances electron density on the amine, improving metal-ligand coordination. Comparative studies with piperidine or azepane derivatives (e.g., 5-(Piperidin-1-yl)pentan-1-amine) show weaker binding to transition metals (e.g., Fe, Cu) due to steric hindrance and reduced electron donation . X-ray crystallography or UV-Vis titration can quantify binding constants (K) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different study models?
- Methodology :
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature) for enzyme inhibition assays. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from differential metabolic degradation .
- Structural Analog Comparison : Benchmark against 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine to isolate substituent-specific effects .
Q. How can computational chemistry predict interactions between this compound and biological targets like enzymes or receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the ethylthio group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, comparing RMSD values with known inhibitors .
- QSAR Models : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with antimicrobial potency .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Parameter Calculation : Use Hansen solubility parameters (δ, δ, δ) to predict miscibility. Experimental discrepancies may arise from impurities or hydration states .
- Phase Diagram Construction : Map solubility in ethanol/water mixtures via turbidimetry to identify optimal solvent systems for crystallization .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodology :
- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) to isolate compound-specific effects.
- Positive Controls : Include cisplatin (for apoptosis induction) and Triton X-100 (for membrane disruption) .
- Metabolic Viability Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to confirm mechanism of toxicity .
Structural-Activity Relationship (SAR) Studies
Q. How does elongation of the pentan-1-amine chain impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
